Structural Uniqueness: 3-Dimethylamino Substituent vs. Common Ring Modifications in N-(2-Methoxy-2-phenylbutyl)benzamide Series
CAS 1797881-60-7 is the sole member of the N-(2-methoxy-2-phenylbutyl)benzamide series bearing a 3-dimethylamino substituent documented in publicly accessible chemical registries. All other identified analogs in this series carry different ring substituents: 2-methyl (CAS 1798039-33-4), 3-cyano (CAS 1796951-25-1), 4-methoxy, 2-bromo, or 4-dimethylsulfamoyl . The electron-donating dimethylamino group at the meta position is predicted to alter the benzamide ring's electronic character (Hammett σmeta ≈ −0.15 for NMe2 vs. σmeta ≈ +0.56 for CN or σmeta ≈ −0.07 for Me) [1], which may modulate hydrogen-bonding capacity and pi-stacking interactions at sigma receptor binding sites.
| Evidence Dimension | Benzamide ring substituent identity and electronic property |
|---|---|
| Target Compound Data | 3-N(CH3)2; Hammett σmeta ≈ −0.15 (electron-donating) |
| Comparator Or Baseline | Closest analogs: 3-CN (σmeta ≈ +0.56, electron-withdrawing); 2-Me (σortho ≈ −0.17); 4-OMe; 2-Br; 4-SO2NMe2 |
| Quantified Difference | Qualitative difference in electronic character; no direct binding data available for any series member |
| Conditions | Substituent constant comparison based on tabulated Hammett parameters; no head-to-head biological assay data identified |
Why This Matters
The structural uniqueness of the 3-dimethylamino motif means that no other commercially catalogued N-(2-methoxy-2-phenylbutyl)benzamide can serve as a direct pharmacological surrogate; procurement decisions must be compound-specific.
- [1] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
